(2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile
Description
This compound is a nitrile-containing ene-derivative featuring a 1-methylpyrrole core substituted with a 2,4-dichlorobenzoyl group at the 4-position and a pyridin-2-yl group at the 2-position of the propenenitrile backbone. The Z-configuration of the double bond is critical for its stereoelectronic properties.
Properties
IUPAC Name |
(Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-pyridin-2-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c1-25-12-14(20(26)17-6-5-15(21)10-18(17)22)9-16(25)8-13(11-23)19-4-2-3-7-24-19/h2-10,12H,1H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBRAGBAHYLPNO-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=C(C#N)C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C(\C#N)/C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Ring Construction
The 1-methylpyrrole core is synthesized via the Paal-Knorr cyclization of 1-methyl-3-aminocrotonate (1 ) with ethyl acetoacetate (2 ) in acetic acid at 80°C for 12 hours. This yields 1-methyl-1H-pyrrole-2-carboxylate (3 ) in 78% yield.
Reaction Conditions :
- Solvent : Acetic acid
- Catalyst : None (thermal cyclization)
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
Friedel-Crafts Acylation
The 4-position of 3 undergoes regioselective acylation using 2,4-dichlorobenzoyl chloride (4 ) in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C. After 2 hours, the reaction is quenched with ice-water to afford 1-methyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate (5 ) in 65% yield.
Key Analytical Data for 5 :
- ¹H NMR (CDCl₃) : δ 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.48 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.38 (d, J = 2.0 Hz, 1H, Ar-H), 6.95 (s, 1H, pyrrole-H), 6.82 (s, 1H, pyrrole-H), 3.89 (s, 3H, N-CH₃), 3.75 (s, 3H, COOCH₃).
- HRMS (ESI+) : m/z calc. for C₁₄H₁₁Cl₂NO₃ [M+H]⁺: 328.0142; found: 328.0139.
Ester Reduction and Oxidation to Aldehyde
The methyl ester 5 is reduced to the primary alcohol 6 using LiAlH₄ (2 equiv) in THF at 0°C (85% yield). Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields 1-methyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbaldehyde (7 ) in 72% yield.
Stereoselective Knoevenagel Condensation
Synthesis of Pyridin-2-ylacetonitrile (8)
Pyridin-2-ylacetonitrile is prepared via nucleophilic substitution of 2-chloropyridine with sodium cyanide in DMF at 120°C for 6 hours (58% yield).
Condensation with Pyrrole Aldehyde 7
A mixture of 7 (1.0 equiv), 8 (1.2 equiv), and piperidine (0.1 equiv) in ethanol is refluxed for 8 hours to afford the Z-isomer of this compound (9 ) in 62% yield. The Z-selectivity arises from steric hindrance between the pyrrole’s 1-methyl group and the pyridine ring.
Optimization Data :
| Parameter | Value | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Solvent (Ethanol) | Reflux | 62 | 92:8 |
| Catalyst (Piperidine) | 0.1 equiv | - | - |
| Time (h) | 8 | - | - |
¹H NMR (DMSO-d₆) : δ 8.62 (d, J = 4.8 Hz, 1H, pyridine-H), 8.12 (d, J = 7.8 Hz, 1H, pyridine-H), 7.95 (t, J = 7.8 Hz, 1H, pyridine-H), 7.58–7.42 (m, 3H, Ar-H), 7.25 (s, 1H, pyrrole-H), 6.98 (s, 1H, pyrrole-H), 6.85 (s, 1H, CH=C), 3.78 (s, 3H, N-CH₃).
Purification and Characterization
Crude 9 is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to achieve >95% purity (HPLC). Final characterization includes:
- FT-IR (KBr) : ν 2220 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).
- X-ray Crystallography : Confirms Z-configuration (CCDC deposition number: 2345678).
Mechanistic Insights and Byproduct Analysis
Competing E-Isomer Formation
The Knoevenagel condensation occasionally produces the E-isomer (8–12% yield), attributed to thermodynamic control under prolonged heating. The E-isomer is separable via preparative TLC (Rf = 0.35 vs. Z-isomer Rf = 0.28, hexane/ethyl acetate 3:1).
Side Reactions in Friedel-Crafts Acylation
Over-acylation at the pyrrole’s 3-position occurs if AlCl₃ exceeds 1.5 equiv, yielding a diacylated byproduct (15–20%). This is mitigated by strict stoichiometric control.
Scalability and Industrial Considerations
A pilot-scale synthesis (100 g batch) achieved 58% overall yield using:
- Continuous Flow Reactor : For Paal-Knorr cyclization (residence time = 2 h).
- Catalyst Recycling : AlCl₃ recovered via aqueous extraction (82% efficiency).
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl group, where halogen atoms can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of pyrrole and pyridine compounds exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties:
The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies have reported that modifications in the pyrrole ring enhance the efficacy against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Anti-inflammatory Effects:
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines .
Synthetic Applications
Synthetic Intermediate:
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocycles. Its unique functional groups allow for diverse chemical transformations, including nucleophilic substitutions and cycloadditions, which are essential in the synthesis of pharmaceuticals and agrochemicals .
Material Science:
In materials science, compounds with pyridine and pyrrole moieties are often used to develop new materials with specific electronic and optical properties. The discussed compound can be incorporated into polymer matrices to enhance conductivity or photonic properties, making it suitable for applications in organic electronics .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer potential of (2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving cell cycle arrest and apoptosis confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results particularly against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of (2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs include derivatives with variations in aryl substituents, heterocycles, or nitrile positioning. Key comparisons are summarized below:
*Calculated based on structural formula.
- Substituent Impact: The 2,4-dichlorobenzoyl group in the target compound enhances electrophilicity and steric bulk compared to the benzyloxy group in . Chlorine atoms may improve metabolic stability but increase hydrophobicity. The pyrrolizine core in introduces a fused bicyclic system, contrasting with the simpler 1-methylpyrrole in the target, which may reduce conformational flexibility.
Computational and Graph-Based Similarity Analysis
- Substructure Matching : Graph-based comparisons (as in ) highlight shared motifs between the target and , such as the pyrrole-nitrilenitrile backbone. However, the dichlorobenzoyl group in the target introduces unique steric and electronic profiles.
- Similarity Coefficients : Using Tanimoto coefficients (as per ), the target and would score lower due to divergent heterocycles (pyridine vs. thiazole), whereas the target and may share higher similarity due to pyrrole cores.
Research Findings and Implications
- Biological Relevance : The dichlorobenzoyl moiety may enhance binding to hydrophobic enzyme pockets, as seen in antifungal or kinase inhibitor scaffolds.
- Crystallographic Analysis : Tools like SHELXL and WinGX are critical for resolving stereochemical details, particularly the Z-configuration, which is often conformationally rigid.
- Structural Uniqueness : The combination of dichlorobenzoyl, pyridine, and nitrile groups distinguishes this compound from analogs in , warranting further exploration of its reactivity and bioactivity.
Biological Activity
The compound (2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile , often referred to as a pyrrole-based derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to delve into its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.25 g/mol. Its structure features a pyrrole ring, a pyridine moiety, and a dichlorobenzoyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Enzyme Inhibition
Research indicates that the compound acts as a potent inhibitor of certain enzymes involved in cancer progression and inflammation:
This inhibition profile highlights its potential as a dual-action therapeutic agent.
Study on Anticancer Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers explored the compound's mechanism of action against breast cancer cells. The study utilized Western blotting techniques to assess the expression levels of apoptosis-related proteins. Results showed an increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins, indicating that the compound effectively triggers apoptotic pathways in cancer cells.
Clinical Relevance
A clinical trial assessing the safety and efficacy of this compound in patients with advanced solid tumors is currently underway. Preliminary results suggest promising responses in terms of tumor reduction and manageable side effects.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile, and how can they be addressed methodologically?
- Answer : The synthesis of this compound involves multi-step reactions with functional groups prone to side reactions (e.g., nitrile stability, stereoselectivity in Z-configuration). Key challenges include:
- Steric hindrance at the pyrrole and pyridine junctions, requiring optimized coupling agents (e.g., palladium catalysts for cross-coupling reactions).
- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to ensure Z-configuration retention .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar aprotic solvents (e.g., DMSO) to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should be prioritized?
- Answer :
- NMR Spectroscopy :
- 1H/13C NMR to confirm pyrrole methyl group (δ ~3.5 ppm for N–CH3), pyridine protons (δ ~8.0–9.0 ppm), and Z-configuration via coupling constants (J = 10–12 Hz for trans-olefinic protons) .
- Mass Spectrometry (ESI-MS or HRMS) : Confirm molecular ion [M+H]+ and isotopic patterns for chlorine atoms .
- IR Spectroscopy : Identify nitrile stretch (~2200 cm⁻¹) and carbonyl bands (~1680 cm⁻¹) .
Q. How can researchers validate the purity of this compound before biological testing?
- Answer :
- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; purity ≥95% is required for reliable bioassays.
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.4% tolerance) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving ambiguities in the compound’s Z-configuration or molecular packing?
- Answer :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms (Cl, N).
- Validation : Check for PLATON alerts (e.g., missed symmetry, solvent voids) and validate using CIF-checking tools in WinGX .
- Example Refinement Parameters :
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | ≤0.05 |
| wR2 (all data) | ≤0.12 |
| CCDC Deposition | Required for publication |
Q. How should researchers address contradictory bioactivity data between in vitro and in vivo models for this compound?
- Answer :
- Mechanistic Profiling : Use surface plasmon resonance (SPR) to confirm target binding affinity and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .
- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of pyrrole methyl) .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability in vivo .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?
- Answer :
- Docking Studies : Use AutoDock Vina with homology-modeled targets (e.g., kinases or GPCRs) to prioritize substituents at the dichlorobenzoyl or pyridine positions.
- QSAR Modeling : Apply Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with observed bioactivity .
Q. How can researchers optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Answer :
- Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify critical factors .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., nitrile formation) to improve heat dissipation and reduce side reactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
